molecular formula C4H5BrN2O B2570165 5-(Bromomethyl)-3-methyl-1,2,4-oxadiazole CAS No. 875644-71-6

5-(Bromomethyl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B2570165
CAS No.: 875644-71-6
M. Wt: 177.001
InChI Key: FGBNCTRUUSJCIS-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic organic compound featuring a bromomethyl group attached to a 1,2,4-oxadiazole ring

Scientific Research Applications

5-(Bromomethyl)-3-methyl-1,2,4-oxadiazole has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-methyl-1,2,4-oxadiazole typically involves the bromomethylation of a precursor oxadiazole compound. One common method includes the reaction of 3-methyl-1,2,4-oxadiazole with bromomethylating agents such as paraformaldehyde and hydrobromic acid under acidic conditions . The reaction is carried out at elevated temperatures to ensure complete bromomethylation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

    Nucleophilic Substitution: Substituted oxadiazoles with various functional groups.

    Oxidation: Oxidized oxadiazole derivatives.

    Reduction: Methyl-substituted oxadiazoles.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-methyl-1,2,4-oxadiazole involves its interaction with biological targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. The compound may also interact with specific enzymes or receptors, modulating their activity and triggering downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Bromomethyl)-3-methyl-1,2,4-oxadiazole is unique due to its specific structure, which combines the reactivity of the bromomethyl group with the stability of the oxadiazole ring. This combination allows for versatile applications in various fields, distinguishing it from other bromomethylated compounds.

Properties

IUPAC Name

5-(bromomethyl)-3-methyl-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c1-3-6-4(2-5)8-7-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBNCTRUUSJCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875644-71-6
Record name 5-(bromomethyl)-3-methyl-1,2,4-oxadiazole
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